3-Bromo-5-(methylsulfonyl)benzoic Acid

Description

BenchChem offers high-quality 3-Bromo-5-(methylsulfonyl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(methylsulfonyl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

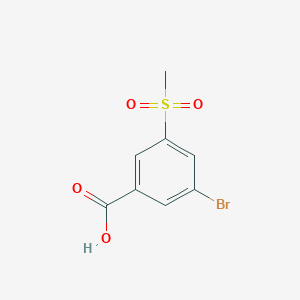

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4S/c1-14(12,13)7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQDIUIVEWBSEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186518-98-8 | |

| Record name | 3-bromo-5-methanesulfonylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Solubility profile of 3-Bromo-5-(methylsulfonyl)benzoic Acid in DMSO and Methanol

An In-Depth Technical Guide to Determining the Solubility Profile of 3-Bromo-5-(methylsulfonyl)benzoic Acid in DMSO and Methanol

Executive Summary

The successful progression of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility is a cornerstone, directly influencing bioavailability, formulation strategies, and the reliability of in-vitro screening data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally determine and interpret the solubility profile of 3-Bromo-5-(methylsulfonyl)benzoic Acid, a compound of interest in medicinal chemistry.

This document moves beyond a simple recitation of data. As a senior application scientist, the goal is to impart a robust methodological and theoretical understanding. We will explore the distinct roles of two common and vital laboratory solvents, Dimethyl Sulfoxide (DMSO) and Methanol, and delve into the molecular interactions that govern the dissolution of our target compound. The centerpiece of this guide is a detailed, self-validating protocol for determining thermodynamic solubility using the gold-standard shake-flask method, supplemented by expert rationale for each experimental choice. Through structured data presentation, logical workflow diagrams, and a foundation in established scientific principles, this guide equips the user with the necessary tools to generate and confidently utilize critical solubility data.

The Profile of 3-Bromo-5-(methylsulfonyl)benzoic Acid

Understanding the solute is the first step in predicting and interpreting its solubility. 3-Bromo-5-(methylsulfonyl)benzoic Acid is a substituted aromatic carboxylic acid with the molecular formula C₈H₇BrO₄S and a formula weight of 279.1 g/mol .[1] Its structure features several key functional groups that dictate its chemical behavior.

-

Carboxylic Acid (-COOH): A polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It is the primary acidic functional group.

-

Methylsulfonyl (-SO₂CH₃): A strongly polar, aprotic group. The sulfonyl moiety is a potent hydrogen bond acceptor.

-

Bromo (-Br) and Aromatic Ring: These contribute to the molecule's lipophilicity and potential for van der Waals and dipole-dipole interactions.

The combination of these groups creates a molecule with significant polarity and hydrogen bonding potential, which is expected to influence its solubility in polar solvents. A precise understanding of its solubility is paramount for applications ranging from high-throughput screening, where it is often stored in DMSO, to synthetic chemistry, where solvents like methanol may be used for reactions or purification.

The Critical Role of Solvent Selection in Pharmaceutical Research

The choice of solvent is not arbitrary; it is dictated by the intended application. Here, we examine two solvents with distinct properties that are ubiquitous in drug development.

Dimethyl Sulfoxide (DMSO): The Universal Solvent for Discovery

DMSO is a powerful, polar aprotic solvent prized in drug discovery for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[2][3] This makes it an ideal vehicle for creating concentrated stock solutions for chemical libraries used in high-throughput screening (HTS).[2][3] Its miscibility with water and cell culture media allows for easy dilution to final assay concentrations.[2] However, it's important to note that while versatile, DMSO is not inert and can interact with target proteins, potentially influencing experimental outcomes.[4] Its primary role in this context is for solubilizing compounds for in vitro and in vivo testing.[5]

Methanol (MeOH): The Workhorse of Synthetic Chemistry

Methanol is the simplest polar protic solvent, featuring a hydroxyl group capable of both donating and accepting hydrogen bonds.[6] It is widely used as a solvent in organic synthesis, for purification processes like crystallization, and as a reagent itself.[7][8][9] Its ability to dissolve many organic compounds, combined with its volatility, makes it easy to remove post-reaction.[7] Determining the solubility of 3-Bromo-5-(methylsulfonyl)benzoic Acid in methanol is crucial for optimizing reaction conditions, controlling crystallization, and ensuring purity.

Predicted Molecular Interactions and Solubility

Based on the molecular structure, we can predict the interactions governing solubility. The carboxylic acid and sulfonyl groups are expected to be the primary drivers of solubility in polar solvents.

-

In DMSO: The strongly polar S=O bond in DMSO will act as an effective hydrogen bond acceptor for the carboxylic acid's hydroxyl proton. Dipole-dipole interactions will be prevalent between the sulfonyl groups of both the solute and the solvent.

-

In Methanol: Methanol can act as both a hydrogen bond donor (from its -OH group) and acceptor (to its oxygen lone pairs), allowing it to form a robust hydrogen-bonding network with the carboxylic acid and sulfonyl groups of the solute.

Given DMSO's status as a "super solvent," it is hypothesized that 3-Bromo-5-(methylsulfonyl)benzoic Acid will exhibit higher solubility in DMSO than in Methanol. The following diagram illustrates the anticipated key molecular interactions.

Caption: Predicted intermolecular forces between the solute and solvents.

Gold-Standard Protocol: Thermodynamic Solubility Determination

To obtain reliable and reproducible solubility data, a robust experimental method is required. The shake-flask method is the universally recognized gold standard for determining thermodynamic (or equilibrium) solubility.[10] The principle involves creating a saturated solution in the presence of excess solid solute, allowing the system to reach equilibrium, and then quantifying the concentration of the dissolved solute in the supernatant.

The following diagram outlines the comprehensive workflow for this determination.

Sources

- 1. 3-Bromo-5-(methylsulfonyl)benzoic acid 95% | CAS: 1186518-98-8 | AChemBlock [achemblock.com]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 4. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery [mdpi.com]

- 5. reachever.com [reachever.com]

- 6. acs.org [acs.org]

- 7. Uses of Methanol - GeeksforGeeks [geeksforgeeks.org]

- 8. wisdomlib.org [wisdomlib.org]

- 9. Exploring the Versatile Applications of Methanol [vinatiorganics.com]

- 10. raytor.com [raytor.com]

An In-Depth Technical Guide to 3-Bromo-5-(methylsulfonyl)benzoic Acid: A Strategic Building Block for Modern Drug Discovery

Abstract

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutics. 3-Bromo-5-(methylsulfonyl)benzoic Acid has emerged as a highly valuable scaffold, offering a trifecta of reactive sites that empower chemists to explore diverse chemical space with precision and efficiency. This guide provides an in-depth analysis of its chemical properties, reactivity, and strategic applications. We will delve into the causality behind its utility, detailing its role in constructing compound libraries for structure-activity relationship (SAR) studies and providing field-proven experimental protocols for its derivatization. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile building block in their discovery programs.

Introduction: The Power of a Tri-Functional Scaffold

The efficiency of drug discovery is often dictated by the quality of the chemical tools at hand. A superior building block is not merely a starting material; it is a carefully designed scaffold that offers multiple, orthogonally reactive functional groups. 3-Bromo-5-(methylsulfonyl)benzoic Acid is an exemplary case. Its structure presents three distinct points for chemical modification:

-

An Aryl Bromide : A versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of a vast array of aryl, heteroaryl, or alkyl groups.

-

A Carboxylic Acid : Readily activated for amide bond formation, esterification, or reduction, providing a primary vector for linking to other molecular fragments or modulating physicochemical properties.

-

A Methylsulfonyl (Sulfone) Group : A powerful electron-withdrawing group and a strong hydrogen bond acceptor. Unlike more common ester or nitro groups, the sulfone is exceptionally stable to metabolic degradation and a wide range of reaction conditions, making it a desirable feature in drug candidates.

This unique combination allows for a modular and systematic approach to drug design, making it an ideal starting point for generating focused libraries to probe the intricate binding pockets of biological targets.

Physicochemical Properties & Reactivity Analysis

A thorough understanding of the molecule's intrinsic properties is critical for its effective deployment in synthesis.

Key Properties

The essential data for 3-Bromo-5-(methylsulfonyl)benzoic Acid are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-bromo-5-(methylsulfonyl)benzoic acid | [1] |

| CAS Number | 1186518-98-8 | [1] |

| Molecular Formula | C₈H₇BrO₄S | [1] |

| Molecular Weight | 279.1 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| Appearance | Off-white to white solid | |

| SMILES | CS(=O)(=O)C1=CC(Br)=CC(C(=O)O)=C1 | [1] |

Analysis of Functional Group Influence

The molecule's utility stems directly from the interplay of its three functional groups. The strong electron-withdrawing nature of both the sulfone and carboxylic acid groups deactivates the aromatic ring towards electrophilic substitution but, crucially, activates the C-Br bond for oxidative addition to a palladium(0) catalyst—the first step in most cross-coupling reactions.[2]

The methylsulfonyl group, in particular, serves as a bioisostere for other functionalities and is prized for its ability to form strong hydrogen bonds with target proteins while enhancing aqueous solubility and metabolic stability. Its presence significantly influences the electronic environment of the scaffold, which can be critical for tuning binding affinity and selectivity.

Caption: Key functional groups and their roles in drug discovery.

Applications in Drug Discovery & Medicinal Chemistry

The true value of this building block is demonstrated in its application. While specific examples in late-stage clinical trials directly from this starting material are proprietary or emerging, its utility is evident in patent literature and analogous chemical series. Benzoic acid derivatives are foundational in developing therapeutics for a wide range of diseases, including cancer and metabolic disorders.[3]

Scaffold for Structure-Activity Relationship (SAR) Studies

This building block is ideally suited for systematic SAR exploration. A medicinal chemistry campaign can be designed to probe a target's binding site by independently or combinatorially modifying the three key positions.

Caption: Logical workflow for building a diverse library for SAR studies.

Case Study: Inhibitors of the Mitochondrial Permeability Transition Pore (mtPTP)

Patent literature describes small molecule inhibitors of the mtPTP for treating diseases related to calcium dysregulation and oxidative stress, such as ischemic reperfusion injury.[4][5] The chemical space explored in these patents often involves substituted aromatic cores where a halogen serves as a handle for diversification and a carboxylic acid or sulfonyl group provides a key interaction point with the target. While not explicitly naming our title compound, the synthesis of analogs relies on the very chemical principles embodied by 3-Bromo-5-(methylsulfonyl)benzoic Acid, highlighting its direct relevance to constructing libraries for such targets.

Experimental Protocols

The following protocols are generalized from established methods and represent robust starting points for the derivatization of 3-Bromo-5-(methylsulfonyl)benzoic Acid.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the bromide position of the scaffold.[2][6][7]

Objective: To synthesize 3-Aryl-5-(methylsulfonyl)benzoic Acid.

Materials:

-

3-Bromo-5-(methylsulfonyl)benzoic Acid (1.0 eq)

-

Arylboronic Acid (1.2 eq)

-

Pd(dppf)Cl₂ (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane and Water (4:1 mixture), degassed

-

Schlenk flask or microwave vial

Procedure:

-

To a Schlenk flask, add 3-Bromo-5-(methylsulfonyl)benzoic Acid, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with 1M HCl, water, and then brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the final product.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 2: Amide Bond Formation

This protocol details the coupling of an amine to the carboxylic acid moiety.

Objective: To synthesize N-Alkyl/Aryl-3-bromo-5-(methylsulfonyl)benzamide.

Materials:

-

3-Bromo-5-(methylsulfonyl)benzoic Acid (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

HATU (1.1 eq) or HOBt (1.1 eq) / EDCI (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Anhydrous DMF (Dimethylformamide)

-

Reaction vial

Procedure:

-

Dissolve 3-Bromo-5-(methylsulfonyl)benzoic Acid in anhydrous DMF in a reaction vial.

-

Add HATU (or HOBt/EDCI) and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the desired amine to the reaction mixture.

-

Stir at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

-

Once complete, dilute the reaction mixture with water to precipitate the product or dilute with ethyl acetate for extraction.

-

If extracting, wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude amide product by column chromatography or recrystallization.

Conclusion and Future Outlook

3-Bromo-5-(methylsulfonyl)benzoic Acid is more than a mere chemical intermediate; it is a strategic platform for innovation in drug discovery. Its trifunctional nature provides medicinal chemists with a reliable and versatile tool for rapidly generating novel chemical entities with desirable drug-like properties. The inherent stability of the sulfone group, combined with the synthetic tractability of the aryl bromide and carboxylic acid, ensures its continued relevance in the pursuit of next-generation therapeutics. As the complexity of biological targets increases, the demand for sophisticated, well-designed building blocks like this will only grow, solidifying its place in the modern chemist's toolbox.

References

- Small molecule inhibitors of the mitochondrial permeability transition pore (mtPTP).

-

Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Bicyclic peptide ligands specific for TSLP.

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. OMICS Online. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Pharming granted US patent on C1 inhibitor use in ischemia reperfusion injury indications. Marketwire. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

-

Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

Sources

- 1. 3-Bromo-5-(methylsulfonyl)benzoic acid 95% | CAS: 1186518-98-8 | AChemBlock [achemblock.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. preprints.org [preprints.org]

- 4. US10865181B2 - Small molecule inhibitors of the mitochondrial permeability transition pore (mtPTP) - Google Patents [patents.google.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

Technical Deep Dive: Thermodynamic Stability of Sulfonyl-Substituted Benzoic Acids

Executive Summary

In the landscape of medicinal chemistry, sulfonyl-substituted benzoic acids represent a privileged scaffold, serving as the core for numerous diuretics (e.g., furosemide), uricosurics (e.g., probenecid), and anti-inflammatory agents. However, their thermodynamic behavior is non-trivial. The juxtaposition of a strongly electron-withdrawing sulfonyl group (

This guide moves beyond standard textbook definitions to provide a rigorous, mechanism-first analysis of the thermodynamic stability of these compounds. We will dissect the electronic causality of their stability, define the boundaries of their solid-state integrity, and provide self-validating protocols for their characterization.

Part 1: Electronic Structure & Theoretical Stability

To understand the macroscopic stability of these compounds, we must first quantify the microscopic electronic effects. The sulfonyl group is a potent electron-withdrawing group (EWG), operating through both inductive (

The Hammett Effect and Acidity

The thermodynamic stability of the carboxylate anion is the primary driver of aqueous solubility and pKa. The sulfonyl group stabilizes the negative charge on the carboxylate oxygen atoms, significantly increasing acidity.

Using the Hammett Equation:

Where

-

Para-position (

): +0.72 -

Meta-position (

): +0.60

Implication: The positive

Thermal Decarboxylation Risks

While the sulfonyl group stabilizes the anion, it introduces a specific thermodynamic vulnerability: thermal decarboxylation .

-

Mechanism: The strong electron-withdrawing nature of

renders the aromatic ring electron-deficient. Under high thermal stress (e.g., during melt-extrusion or autoclave sterilization), this can facilitate the loss of -

Stability Profile: Unlike activated

-keto acids, sulfonyl benzoic acids are generally stable at room temperature. However, their decomposition temperature (

Electronic Stability Pathway Diagram

Figure 1: Mechanistic flow of sulfonyl substituent effects on thermodynamic properties.

Part 2: Solid-State Thermodynamics

For drug development, the solid-state form is the thermodynamic ground truth. Sulfonyl benzoic acids exhibit high lattice energies due to the capacity for strong intermolecular hydrogen bonding (carboxylic acid dimers) and dipole-dipole interactions (sulfonyl oxygens).

Polymorphism and Lattice Energy

These compounds are prone to polymorphism . The sulfonyl oxygen atoms act as hydrogen bond acceptors, competing with the carboxylic acid carbonyl.

-

Thermodynamic Form: The most stable polymorph typically maximizes these H-bond networks and has the highest density and melting point.

-

Metastable Forms: Often generated during rapid precipitation (kinetic control). These have higher apparent solubility but will convert to the stable form over time, potentially causing formulation failure (precipitation in liquid dosage forms).

Data Summary: Typical Thermodynamic Properties

| Property | Value Range (Typical) | Thermodynamic Significance |

| Melting Point ( | 150°C - 250°C | High |

| pKa | 2.8 - 3.8 | Lower than benzoic acid (4.2); dictates pH-dependent solubility. |

| 0.5 - 2.5 | Moderate lipophilicity; sulfonyl group lowers | |

| Decomp. Temp ( | > 200°C | Often overlaps with |

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Do not confuse this with kinetic solubility (DMSO precipitation). This protocol determines the equilibrium saturation concentration of the stable solid form.

Objective: Determine equilibrium solubility at pH 1.2, 4.5, and 6.8 (biorelevant range).

Workflow:

-

Preparation: Add excess solid compound (approx. 2-5 mg) to 1.5 mL of buffer in a glass vial. The solid must persist.

-

Equilibration: Agitate at 37°C for 24 to 72 hours .

-

Self-Validation Step: Check pH at

and

-

-

Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a saturated filter (discard first 20% of filtrate to avoid adsorption loss).

-

Analysis: Quantify supernatant via HPLC-UV.

-

Solid Analysis (Critical): Analyze the remaining solid pellet via XRPD or DSC.

-

Why? To confirm the solid did not convert to a hydrate or different polymorph during the experiment. If the form changed, you measured the solubility of the new form, not the starting material.

-

Protocol B: Solid-State Stability (DSC/TGA)

Objective: Distinguish melting from decomposition and identify polymorphs.

Workflow:

-

TGA (Thermogravimetric Analysis):

-

Ramp: 10°C/min from 25°C to 300°C.

-

Signal: Look for weight loss onset.[6] If weight loss occurs before or during the melting endotherm, the compound is decomposing (likely decarboxylation or desolvation).

-

-

DSC (Differential Scanning Calorimetry):

-

Standard Cycle: Heat at 10°C/min.

-

Modulated DSC (mDSC): Use if glass transitions (

) are suspected or to separate reversible (melting) from non-reversible (degradation) heat flows. -

Self-Validation: Run the sample in a hermetically sealed pan with a pinhole. This prevents pressure buildup from volatiles while allowing self-generated atmosphere, providing a cleaner decomposition signal.

-

Experimental Workflow Diagram

Figure 2: Integrated workflow for thermodynamic characterization, emphasizing the validation step of analyzing the solid pellet.

References

- Hansch, C., & Leo, A. (1991). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett values).

-

Avdeef, A. (2015). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Blackwell.

-

Bhattachar, S. N., et al. (2006). "Thermodynamic solubility of active pharmaceutical ingredients." Advanced Drug Delivery Reviews, 58(15), 1500-1509.

-

Giron, D. (1995). "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates." Thermochimica Acta, 248, 1-59.

-

Box, K. J., & Comer, J. E. (2008). "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism, 9(9), 869-878.

Sources

Literature Review: Synthesis Pathways for 3-Bromo-5-(methylsulfonyl)benzoic Acid

Executive Summary

Target Molecule: 3-Bromo-5-(methylsulfonyl)benzoic Acid CAS: 1186518-98-8 Molecular Formula: C₈H₇BrO₄S Significance: This compound serves as a critical building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). The meta-substitution pattern provides a rigid scaffold for positioning the electron-withdrawing sulfonyl group and the reactive carboxylic acid/bromide handles, making it ideal for PROTAC linkers, GLP-1 agonists, and kinase inhibitors.

This technical guide analyzes two distinct synthetic pathways:

-

The Transition-Metal Catalyzed Route (Recommended): Utilizes Palladium-catalyzed C–S cross-coupling on a 3,5-dibromo precursor.

-

The Classical Sandmeyer Route: Employs diazotization of 3-amino-5-bromobenzoic acid followed by sulfonyl chloride formation.

Part 1: Retrosynthetic Analysis

To design the most efficient synthesis, we must disconnect the molecule at its most strategic bonds. The challenge lies in the meta-positioning of two electron-withdrawing groups (EWG) relative to the bromide.

Logical Disconnections

-

C–S Disconnection: The methylsulfonyl group is the most difficult to install. Disconnecting here leads to a 3,5-dibromobenzoic acid precursor, utilizing the symmetry of the starting material.

-

Functional Group Interconversion (FGI): The sulfone (

) is best derived from a sulfide (

Figure 1: Retrosynthetic tree illustrating the two primary strategic approaches.

Part 2: Pathway A — The Transition-Metal Catalyzed Route (Recommended)

This pathway is preferred for modern laboratory settings due to its scalability, safety profile (avoiding diazonium salts), and the high availability of the starting material, 3,5-dibromobenzoic acid.

Step-by-Step Mechanism

1. Ester Protection

The free carboxylic acid can interfere with the palladium catalyst. Methyl ester formation is the first step.

-

Reagents: MeOH, H₂SO₄ (cat.), Reflux.

-

Outcome: Methyl 3,5-dibromobenzoate.

2. Pd-Catalyzed C–S Cross-Coupling

This is the critical step. Using a Pd(0) source and a bidentate ligand (Xantphos), we selectively displace one bromide with sodium thiomethoxide (NaSMe).

-

Reagents: NaSMe, Pd₂(dba)₃, Xantphos, Dioxane/Toluene, 100°C.

-

Selectivity: The statistical mixture (mono- vs. bis-substitution) is controlled by stoichiometry (1.05 eq. NaSMe). The mono-thioether is easily separated from the bis-thioether and unreacted starting material via chromatography.

3. Oxidation

The sulfide is oxidized to the sulfone.

-

Reagents: Oxone (Potassium peroxymonosulfate) or mCPBA.

-

Conditions: MeOH/H₂O (for Oxone) or DCM (for mCPBA). Oxone is preferred for "green" chemistry and ease of workup.

4. Hydrolysis

-

Reagents: LiOH, THF/H₂O.

-

Outcome: Final acid product.

Figure 2: The Pd-Catalyzed "Carbon-First" synthesis workflow.

Part 3: Pathway B — The Classical Sandmeyer Route

This route is robust and cost-effective for industrial batches where palladium costs are prohibitive, but it requires careful handling of diazonium intermediates.

Step-by-Step Mechanism

1. Diazotization

3-Amino-5-bromobenzoic acid is converted to the diazonium salt.

-

Reagents: NaNO₂, HCl (aq), 0°C.

-

Critical Control: Temperature must remain <5°C to prevent decomposition to the phenol.

2. Meerwein Sulfochlorination

The diazonium species is reacted with sulfur dioxide in the presence of copper(II) chloride.

-

Reagents: SO₂ (gas) or Na₂S₂O₅/AcOH, CuCl₂, HCl.

-

Intermediate: 3-Bromo-5-(chlorosulfonyl)benzoic acid.[1]

3. Reduction and Methylation

The sulfonyl chloride is reduced to the sulfinate and then methylated.

-

Reagents:

-

Na₂SO₃, NaHCO₃ (Reduction to Sulfinate).

-

MeI (Methyl Iodide) or Dimethyl Sulfate (Methylation).

-

-

Outcome: 3-Bromo-5-(methylsulfonyl)benzoic acid.

Part 4: Comparative Analysis

| Feature | Pathway A (Pd-Catalysis) | Pathway B (Sandmeyer) |

| Starting Material | 3,5-Dibromobenzoic Acid (Cheap) | 3-Amino-5-bromobenzoic Acid (Moderate) |

| Step Count | 4 Steps | 3-4 Steps |

| Safety | High (Standard organic solvents) | Moderate (Diazo hazards, SO₂ gas) |

| Scalability | Good (Linear scale-up) | Excellent (Industrial standard) |

| Purification | Chromatography required (Step 2) | Crystallization often sufficient |

| Yield (Est.) | 45-55% Overall | 40-50% Overall |

Part 5: Experimental Protocols

Protocol A: Pd-Catalyzed Synthesis (Recommended for R&D)

1. Esterification: Dissolve 3,5-dibromobenzoic acid (10.0 g, 35.7 mmol) in MeOH (100 mL). Add conc. H₂SO₄ (1 mL) dropwise. Reflux for 12 h. Concentrate, neutralize with sat. NaHCO₃, extract with EtOAc.[2] Yield: ~95%.

2. C–S Coupling: To a flask, add Methyl 3,5-dibromobenzoate (5.0 g, 17.0 mmol), Pd₂(dba)₃ (311 mg, 2 mol%), and Xantphos (393 mg, 4 mol%). Purge with Argon. Add Dioxane (50 mL) and DIPEA (6 mL). Add Sodium Thiomethoxide (NaSMe) (1.25 g, 17.8 mmol, 1.05 eq). Heat to 100°C for 4 h. Workup: Filter through Celite.[2] Concentrate. Purify via silica gel flash chromatography (0-10% EtOAc/Hexanes) to isolate the mono-thioether.

3. Oxidation: Dissolve the thioether (3.0 g) in MeOH (30 mL) and H₂O (10 mL). Add Oxone (1.5 eq) in portions at 0°C. Stir at RT for 4 h. Workup: Filter solids.[3] Extract filtrate with DCM. Wash with brine.

4. Hydrolysis: Dissolve the sulfone-ester in THF/H₂O (1:1). Add LiOH (3 eq). Stir at RT until TLC shows consumption. Acidify with 1M HCl to pH 2. Filter the white precipitate. Final Product: 3-Bromo-5-(methylsulfonyl)benzoic Acid.[4]

References

-

Preparation of 3-bromomethylbenzoic acids. World Intellectual Property Organization. Patent WO2003022800A1. (Describes halogenation and functionalization of related 3,5-substituted benzoates). Link

-

Methylamine derivatives as lysyl oxidase inhibitors. World Intellectual Property Organization. Patent WO2017141049A1. (Describes the use of 3,5-dibromobenzoic acid and conversion to thio-derivatives). Link

-

Synthesis of Aromatic Sulfonamides through a Copper-Catalyzed Coupling. Organic Letters, 2018, 20, 1167-1170.[5] (Mechanistic grounding for the Sandmeyer/Sulfonylation strategy). Link[5]

-

3-Bromo-5-(methylsulfonyl)benzoic Acid Product Page. AChemBlock. (Verification of CAS 1186518-98-8 and commercial availability). Link

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate, 2025. (Detailed protocol for converting 3-amino-5-bromobenzoic acid to sulfonyl chlorides). Link

Sources

- 1. PubChemLite - 3-bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid (C7H4BrClO5S) [pubchemlite.lcsb.uni.lu]

- 2. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

- 4. 1375473-88-3|3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 5. Synthesis of Aromatic Sulfonamides through a Copper-Catalyzed Coupling of Aryldiazonium Tetrafluoroborates, DABCO·(SO2)2, and N-Chloroamines [organic-chemistry.org]

Whitepaper: The Bioisosteric Potential of 3-Bromo-5-(methylsulfonyl)benzoic Acid in Modern Inhibitor Design

Abstract

In the landscape of contemporary drug discovery, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. Bioisosterism, the exchange of molecular fragments with groups exhibiting similar physicochemical properties, stands as a cornerstone of rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic parameters.[1][2][3] This in-depth technical guide explores the bioisosteric potential of 3-Bromo-5-(methylsulfonyl)benzoic Acid, a synthetically accessible scaffold poised for application in inhibitor design. We will dissect the unique contributions of its constituent functional groups—the carboxylic acid, the methylsulfonyl moiety, and the bromine atom—to its potential as a versatile fragment. This guide provides a framework for its strategic deployment, detailing validated experimental workflows for target engagement and structure-activity relationship (SAR) elucidation, thereby offering researchers a comprehensive roadmap for leveraging this compound in their drug development programs.

The Strategic Imperative of Bioisosterism

The path from a hit compound to a clinical candidate is an iterative process of molecular refinement. A lead molecule, while demonstrating desired pharmacological activity, may possess liabilities such as poor metabolic stability, off-target effects, or limited bioavailability.[4] Bioisosterism offers a rational approach to mitigate these issues by replacing specific functional groups with others that mimic the original's steric, electronic, and volumetric properties while favorably altering other characteristics.[4][5]

This strategy is broadly categorized:

-

Classical Bioisosteres: Atoms or groups that share the same number of valence electrons and have similar structural and electronic configurations (e.g., -F vs. -OH, -Cl vs. -SH).[1]

-

Non-Classical Bioisosteres: Functionally similar groups that do not strictly adhere to the classical definition but can provoke a similar biological response (e.g., a tetrazole ring replacing a carboxylic acid).[1]

The thoughtful application of bioisosterism can profoundly impact a drug candidate's profile, enhancing target affinity, improving absorption, distribution, metabolism, and excretion (ADME) properties, and navigating crowded intellectual property landscapes.[1][6]

Molecular Profile: 3-Bromo-5-(methylsulfonyl)benzoic Acid

The title compound presents a unique convergence of three critical functional groups on a stable phenyl scaffold. Understanding the individual role of each is key to unlocking its potential.

| Property | Value | Source |

| IUPAC Name | 3-bromo-5-(methylsulfonyl)benzoic acid | [7] |

| CAS Number | 1186518-98-8 | [7] |

| Molecular Formula | C₈H₇BrO₄S | [7] |

| Molecular Weight | 279.11 g/mol | [7] |

| Purity | Typically ≥95% | [7] |

The Carboxylic Acid: The Anchor

The benzoic acid moiety is a ubiquitous feature in medicinal chemistry. In its deprotonated carboxylate form at physiological pH, it serves as a powerful interaction point, capable of forming strong ionic bonds (salt bridges) with positively charged residues like arginine or lysine in a target's active site. It is also an excellent hydrogen bond acceptor and donor, providing directional interactions that are critical for molecular recognition and binding affinity.

The Methylsulfonyl Group: The Polar Modulator

The methylsulfonyl (-SO₂CH₃) group is a non-classical bioisostere of significant interest. Its key attributes include:

-

Strong Hydrogen Bond Acceptor: The two oxygen atoms are potent hydrogen bond acceptors, capable of forming stable interactions with backbone amides or side-chain donors in a protein.

-

Metabolic Stability: Unlike esters or some amide linkages, the sulfone group is highly resistant to metabolic degradation, which can improve a compound's half-life.

-

Electronic Influence: As a strong electron-withdrawing group, it significantly modulates the electronics of the phenyl ring, influencing the pKa of the carboxylic acid and the ring's potential for aromatic interactions.

-

Bioisosteric Versatility: The N-acylsulfonamide group is frequently used as a carboxylic acid bioisostere.[8] The sulfone itself can be considered a replacement for groups like sulfoxides or even ketones, offering different polarity and hydrogen bonding capabilities.[6]

The Bromo Group: The Lipophilic Probe

The bromine atom is more than a simple bulky substituent. Its inclusion offers several strategic advantages:

-

Modulation of Lipophilicity: Halogens increase a compound's lipophilicity, which can enhance membrane permeability and improve cell-based activity.

-

Halogen Bonding: Bromine can act as a halogen bond donor, forming a favorable, non-covalent interaction with electron-dense atoms like oxygen or nitrogen. This highly directional interaction can significantly contribute to binding affinity and selectivity.

-

Synthetic Handle: The carbon-bromine bond is a versatile reactive site for synthetic chemists, enabling the use of cross-coupling reactions (e.g., Suzuki, Sonogashira) to rapidly generate analogs and explore the surrounding chemical space.[9]

Strategic Application in Inhibitor Design

The unique arrangement of functional groups in 3-Bromo-5-(methylsulfonyl)benzoic Acid allows it to be deployed using several design hypotheses. The choice of strategy is context-dependent, relying on the known pharmacophore of the target protein.

Design Hypothesis Visualization

The following diagram illustrates a primary bioisosteric strategy where the methylsulfonyl group acts as a replacement for a different hydrogen bond acceptor, while the bromo group explores a hydrophobic pocket capable of halogen bonding.

Caption: A robust workflow for inhibitor validation.

Protocol 1: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

Rationale: This initial screen is the workhorse of inhibitor discovery. Its purpose is to quantify the concentration of the inhibitor required to reduce the target enzyme's activity by 50% (the IC₅₀ value). This provides a direct measure of potency. A fluorescence-based readout is chosen for its high signal-to-noise ratio and compatibility with high-throughput screening.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 3-Bromo-5-(methylsulfonyl)benzoic Acid in 100% DMSO.

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

-

Prepare recombinant target enzyme to a 2X final concentration in assay buffer.

-

Prepare a fluorogenic substrate and any necessary co-factors (e.g., ATP for a kinase) to a 2X final concentration in assay buffer.

-

-

Compound Plating:

-

In a 384-well, low-volume black assay plate, perform a serial dilution of the compound stock. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM.

-

Include positive control wells (no inhibitor, 100% enzyme activity) and negative control wells (no enzyme, 0% activity), both containing equivalent DMSO concentrations.

-

-

Assay Execution:

-

Add 5 µL of the 2X enzyme solution to each well.

-

Add 5 µL of the serially diluted compound or DMSO control to the appropriate wells.

-

Incubate for 30 minutes at room temperature to allow for inhibitor-enzyme binding equilibrium.

-

Initiate the reaction by adding 10 µL of the 2X substrate/co-factor solution.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader.

-

Monitor the increase in fluorescence (Excitation/Emission wavelengths specific to the substrate) over a 30-60 minute period in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.

-

Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme)).

-

Plot % Inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Biophysical Validation via Isothermal Titration Calorimetry (ITC)

Rationale: An IC₅₀ value demonstrates functional inhibition but does not prove direct binding or reveal the thermodynamic driving forces of the interaction. ITC is the gold standard for this purpose. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions. This level of detail is crucial for authenticating a hit and guiding subsequent optimization.

Methodology:

-

Sample Preparation:

-

Dialyze the purified target protein extensively against the ITC buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl). The buffer used for the compound must be identical to the final dialysis buffer to minimize heat of dilution artifacts.

-

Prepare the protein solution to a concentration of 10-20 µM in the ITC cell.

-

Prepare the ligand (inhibitor) solution to a concentration 10-15 times that of the protein (e.g., 150-300 µM) in the injection syringe, using the final dialysis buffer.

-

-

Instrument Setup:

-

Thoroughly clean the ITC instrument (e.g., a Malvern Panalytical MicroCal PEAQ-ITC).

-

Set the experimental temperature (typically 25 °C).

-

Set the injection parameters: typically 19 injections of 2 µL each, with a 150-second spacing to allow a return to baseline. Set the initial injection to 0.4 µL to be discarded from the analysis.

-

-

Titration:

-

Load the protein into the sample cell and the ligand into the syringe.

-

Equilibrate the system thermally.

-

Initiate the automated titration run.

-

-

Data Analysis:

-

Integrate the raw power-time curve to obtain the heat change (µcal) per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) using the instrument's analysis software (e.g., MicroCal PEAQ-ITC Analysis Software). This will yield the K_d, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from these values.

-

Simulated Case Study: Targeting SARS-CoV-2 Nsp14 Methyltransferase

To illustrate the application of this scaffold, we present a simulated case study targeting the N7-methyltransferase (MTase) domain of the SARS-CoV-2 non-structural protein 14 (Nsp14). This enzyme is essential for viral RNA capping and represents a promising antiviral target. [10]The active site binds the methyl donor S-adenosyl-methionine (SAM), and inhibitors often feature fragments that can mimic SAM's interactions.

We hypothesize that 3-Bromo-5-(methylsulfonyl)benzoic Acid can serve as a fragment that occupies a portion of the active site, with the carboxylate interacting with key residues. We then synthesized several analogs to probe the structure-activity relationship.

| Compound ID | Structure Modification | Nsp14 MTase IC₅₀ (µM) | Rationale for Change |

| BMS-001 | Parent Compound | 15.2 | Baseline activity of the core scaffold. |

| BMS-002 | Bromo -> Chloro | 45.8 | Test the importance of halogen size and polarizability. |

| BMS-003 | Bromo -> Iodo | 8.1 | Explore if a stronger halogen bond donor improves potency. |

| BMS-004 | Methylsulfonyl -> Sulfonamide | 12.5 | Compare H-bond acceptor/donor capability. [11] |

| BMS-005 | Methylsulfonyl -> N-Acylsulfonamide | 22.4 | Evaluate a common carboxylic acid bioisostere. [8] |

Interpretation of Simulated Data:

-

The parent compound BMS-001 shows modest activity, establishing it as a valid starting point.

-

The significant loss of potency in BMS-002 (Chloro) compared to BMS-001 (Bromo) suggests that simple steric bulk or lipophilicity is not the only factor.

-

The improved potency of BMS-003 (Iodo) strongly indicates the presence of a productive halogen bond with an acceptor in the active site, as iodine is the strongest halogen bond donor in this series.

-

The similar activity of BMS-004 (Sulfonamide) suggests the sulfonyl oxygens are the primary interactors and the addition of an N-H donor does not significantly improve binding in this vector.

-

The decreased activity of BMS-005 indicates that replacing the core sulfonyl with a different acidic bioisostere is not favorable, reinforcing the specific role of the methylsulfonyl group in this scaffold.

Conclusion and Future Directions

3-Bromo-5-(methylsulfonyl)benzoic Acid is a compelling molecular scaffold for inhibitor design, offering a trifecta of strategically valuable functional groups. The carboxylic acid provides a robust anchor for active site interactions, while the methylsulfonyl and bromo moieties offer validated handles for modulating polarity, metabolic stability, and lipophilicity, and for introducing specific, high-affinity interactions like halogen bonding.

The experimental workflows and simulated data presented herein provide a clear and actionable framework for researchers. The next logical steps in a program utilizing this scaffold would involve:

-

Structural Biology: Obtaining a co-crystal structure of a potent analog (like BMS-003 ) with the target protein to definitively validate the binding mode and the presence of the hypothesized halogen bond.

-

Cellular Potency: Advancing compounds with strong biochemical and biophysical profiles into cell-based assays to measure on-target engagement and downstream phenotypic effects.

-

ADME Profiling: Conducting early in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) to ensure that optimized compounds possess drug-like properties.

By integrating these rational design principles and rigorous validation methodologies, the full bioisosteric potential of 3-Bromo-5-(methylsulfonyl)benzoic Acid can be realized, accelerating the development of novel and effective therapeutic inhibitors.

References

- Current time information in Pasuruan, ID. Google Search.

- Sharma, et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880. Available from: [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Available from: [Link]

-

Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry, 12(1), 23–49. Available from: [Link]

-

Talele, T. T. (2016). Bioisosterism in Drug Discovery and Development - An Overview. ResearchGate. Available from: [Link]

-

Lang, S., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3). Available from: [Link]

-

Request PDF. (n.d.). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. ResearchGate. Available from: [Link]

- Patani, G. A., & LaVoie, E. J. Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.

-

Al-Masoudi, N., & Al-Soud, Y. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA, 3(4), FSO233. Available from: [Link]

-

PYG Lifesciences. (2024). The Role of Bromo-OTBN in Pharma. Available from: [Link]

-

Al-Masoudi, N., & Al-Soud, Y. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars. Available from: [Link]

-

Ivanova, M., et al. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of Medicinal Chemistry. Available from: [Link]

-

Fiveable. (2025). Bromo Group Definition. Organic Chemistry Key Term. Available from: [Link]

-

Lang, S., et al. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. Available from: [Link]

-

Piras, M., et al. (2022). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ORCA. Available from: [Link]

-

Bobileva, O., et al. (2023). 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors. MDPI. Available from: [Link]

-

Bobileva, O., et al. (2023). 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors. PMC. Available from: [Link]

- Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

-

Seedion. 3-Bromo-5-(methylsulfonyl)benzoic Acid. Available from: [Link]

-

PubChem. 3-Bromo-5-methylbenzoic acid. Available from: [Link]

- Google Patents. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids.

-

University of Kansas, Medicinal Chemistry. Design and Synthesis of Proteinase Inhibitors. Available from: [Link]

-

Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. ResearchGate. Available from: [Link]

-

PrepChem.com. Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. Available from: [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]

-

Piirilä, P., et al. (2017). 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)- benzoic acid: A new cause of sensitiser induced occupational asthma, rhinitis and urticaria. ResearchGate. Available from: [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available from: [Link]

-

Joseph, R., et al. (2021). Small-Molecule Inhibitors: Disrupting enzyme fluidity. eLife. Available from: [Link]

-

Arshad, S., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. PMC. Available from: [Link]

-

Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441. Available from: [Link]

Sources

- 1. ctppc.org [ctppc.org]

- 2. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-Bromo-5-(methylsulfonyl)benzoic acid 95% | CAS: 1186518-98-8 | AChemBlock [achemblock.com]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-(methylsulfonyl)benzoic Acid

Introduction: Synthesizing Complex Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in forging carbon-carbon bonds.[1][2] This palladium-catalyzed transformation, which joins an organoboron species with an organohalide, offers a powerful platform for constructing biaryl and substituted aromatic structures—scaffolds that are central to countless pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]

This guide provides a detailed examination of the Suzuki-Miyaura coupling as applied to a challenging, yet synthetically valuable, substrate: 3-Bromo-5-(methylsulfonyl)benzoic Acid . This molecule presents a unique set of electronic and functional characteristics. The presence of two potent electron-withdrawing groups—the methylsulfonyl (-SO₂Me) and the carboxylic acid (-COOH)—significantly influences the reactivity of the C-Br bond. While these groups activate the aryl bromide towards the initial oxidative addition step, the acidic proton of the carboxyl group necessitates careful selection of the base and reaction conditions to achieve high yields and avoid unwanted side reactions.[5][6] This document serves as both a theoretical guide and a practical handbook for researchers navigating the specific challenges of this transformation.

The Catalytic Engine: Reaction Principle and Mechanism

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle centered on a palladium complex shuttling between Pd(0) and Pd(II) oxidation states.[7] The generally accepted mechanism involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2][8]

-

Oxidative Addition: The cycle begins when the active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-bromine bond of the 3-Bromo-5-(methylsulfonyl)benzoic Acid. This irreversible step forms a square-planar Pd(II) intermediate.[7][8] The electron-deficient nature of the aryl bromide substrate facilitates this key activation step.[6]

-

Transmetalation: In this crucial phase, the organic moiety from the boronic acid (or its derivative) is transferred to the palladium center. This process requires activation by a base, which forms a more nucleophilic "ate" complex with the boron reagent (the "boronate pathway").[9] The halide or other ligand on the Pd(II) complex is displaced, bringing the two organic partners together on the metal center.[1][10]

-

Reductive Elimination: This is the final, product-forming step. The two organic groups on the Pd(II) complex couple, forming the new C-C bond of the biaryl product. In doing so, the palladium is reduced from Pd(II) back to Pd(0), thus regenerating the active catalyst, which can then re-enter the cycle.[2][7][8]

Visualization of the Catalytic Cycle

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-(methylsulfonyl)benzoic Acid (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed. [11]3. Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.

-

Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at 80–100 °C.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4–24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid product.

-

Separate the layers and extract the aqueous phase two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, possibly with 1% acetic acid to improve peak shape) or by recrystallization to yield the pure biaryl product. [12]

-

Comparative Data: Reaction Condition Screening

The optimal conditions can vary based on the specific arylboronic acid used. The following table provides a summary of potential starting points for optimization.

| Catalyst System (mol%) | Base (equiv) | Solvent System (v/v) | Temp (°C) | Notes and Considerations |

| Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Dioxane / H₂O (5:1) | 100 | A robust, general-purpose starting point for many arylboronic acids. |

| Pd₂(dba)₃ (1.5) / XPhos (4) | Cs₂CO₃ (2.5) | Toluene / H₂O (10:1) | 110 | Excellent for more sterically hindered or electron-poor boronic acids. Cs₂CO₃ can accelerate the reaction. [6] |

| Pd(PPh₃)₄ (5) | K₂CO₃ (3) | DMF / H₂O (4:1) | 90 | A more "classical" condition. May be less effective for this substrate but can work for simple boronic acids. |

| PdCl₂(dppf) (3) | K₂CO₃ (3) | THF / H₂O (4:1) | 80 | Often effective for heteroarylboronic acids. The dppf ligand provides good stability. [13] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Inappropriate ligand/base combination. | 1. Ensure rigorous degassing and use of an inert atmosphere.2. Increase reaction temperature in 10 °C increments.3. Screen alternative bulky phosphine ligands (e.g., XPhos, RuPhos) and bases (e.g., Cs₂CO₃). [11] |

| Protodeborylation of Boronic Acid | 1. Presence of excess water or acidic impurities.2. Prolonged reaction time at high temperature. | 1. Use a boronic ester (e.g., pinacol ester) for greater stability.<[10]br>2. Use anhydrous solvents and a non-aqueous base system if possible.3. Monitor the reaction closely and stop it upon completion. |

| Homocoupling of Boronic Acid | 1. Oxygen in the reaction vessel.2. Use of a Pd(II) precatalyst without efficient reduction. | 1. Improve degassing technique (freeze-pump-thaw cycles are highly effective).2. Add a small amount of a reducing agent or switch to a Pd(0) precatalyst like Pd(PPh₃)₄. [7][9] |

| Dehalogenation of Starting Material | 1. Presence of hydride sources.2. Inefficient catalyst system where reductive elimination is slow. | 1. Ensure solvents are pure.2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to promote the desired cross-coupling pathway over dehalogenation. [7][12] |

| Difficult Purification | 1. Co-elution of product with residual boronic acid or byproducts. | 1. During workup, perform a basic wash (e.g., with 1 M NaOH) to remove acidic boronic acid before the final acidic workup for product isolation.2. Optimize chromatography solvent system; adding a small amount of acid (e.g., acetic acid) can improve peak shape for the carboxylic acid product. [12] |

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Poulsen, T. B. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]

-

Sharma, A., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

-

Shang, R., et al. (2017). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. Retrieved from [Link]

-

Li, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Retrieved from [Link]

-

El-Ghanam, A. M. (2014). The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. Retrieved from [Link]

-

Poulsen, T. B. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. Retrieved from [Link]

- Various Authors. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Google Search.

-

Lamsabhi, A. M., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

-

Li, Z., et al. (2018). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. Retrieved from [Link]

-

Ghebreghiorghis, A., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]

-

Rasmussen, J. K., et al. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Semantic Scholar. Retrieved from [Link]

-

Stambuli, J. P., et al. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. Retrieved from [Link]

-

Li, Z., et al. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar. Retrieved from [Link]

-

Myers, A. G. Research Group. The Suzuki Reaction. Retrieved from [Link]

-

Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Retrieved from [Link]

-

Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Retrieved from [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. Retrieved from [Link]

-

Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. Retrieved from [Link]

-

Patra, A., et al. (2015). A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. Green Chemistry. Retrieved from [Link]

-

Molander, G. A., & Gormis, E. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Sulfonated Heterocycles from 3-Bromo-5-(methylsulfonyl)benzoic Acid

Introduction: The Strategic Importance of Sulfonated Heterocycles in Modern Drug Discovery

Sulfonated heterocyclic scaffolds are a cornerstone of contemporary medicinal chemistry, imparting a unique combination of physicochemical properties that are highly desirable in drug candidates. The sulfonyl group, particularly the methylsulfonyl moiety, is a powerful electron-withdrawing group that is metabolically stable and can significantly enhance the solubility and polarity of a molecule.[1][2] These characteristics can improve a compound's pharmacokinetic profile, reduce off-target lipophilic interactions, and provide strong hydrogen bond accepting capabilities, which are crucial for molecular recognition at biological targets.[2]

This guide provides a comprehensive overview of synthetic strategies to access a diverse range of sulfonated heterocycles, beginning with the readily available starting material, 3-Bromo-5-(methylsulfonyl)benzoic Acid . We will explore a modular approach, focusing on the functionalization of the aryl bromide through robust and versatile palladium-catalyzed cross-coupling reactions, followed by subsequent cyclization to construct the desired heterocyclic core. The protocols detailed herein are designed to be adaptable, allowing researchers to generate a library of compounds for structure-activity relationship (SAR) studies.

Part 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[3][4] In this section, we detail a protocol for the coupling of 3-Bromo-5-(methylsulfonyl)benzoic Acid with a variety of arylboronic acids. The presence of the electron-withdrawing methylsulfonyl group can enhance the reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle.[5] While the free carboxylic acid can sometimes complicate cross-coupling reactions, many modern catalyst systems exhibit high functional group tolerance.[6]

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is chosen. These ligands promote the formation of the active Pd(0) species and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, particularly with electron-deficient aryl bromides.

-

Base: An inorganic base like K₂CO₃ or K₃PO₄ is used. The base is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[5] The choice of a milder base can be important to prevent any potential side reactions involving the carboxylic acid.

-

Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene and water is employed. This biphasic system helps to dissolve both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol: Synthesis of 3-Aryl-5-(methylsulfonyl)benzoic Acids

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add 3-Bromo-5-(methylsulfonyl)benzoic Acid (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).

-

Add the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

-

Solvent Addition and Reaction:

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.

-

Place the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with 1 M aqueous HCl to a pH of 2-3 to ensure the product is in its carboxylic acid form.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 3-aryl-5-(methylsulfonyl)benzoic acid.

-

Data Summary: Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 100 | 8 | 80-90 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 16 | 75-85 |

| 4 | 2-Thienylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane/H₂O | 90 | 10 | 82-92 |

Note: Yields are typical and may vary depending on the specific substrate and reaction scale.

Part 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of arylamines from aryl halides.[7][8][9][10] This protocol describes the coupling of 3-Bromo-5-(methylsulfonyl)benzoic Acid with a range of primary and secondary amines. Similar to the Suzuki coupling, the choice of ligand is critical for achieving high yields and broad substrate scope.[11]

Causality Behind Experimental Choices:

-

Catalyst System: A palladium precatalyst, such as Pd₂(dba)₃ or a preformed palladium-ligand complex, is used in combination with a bulky, electron-rich biarylphosphine ligand like RuPhos or BrettPhos. These ligands are known to be highly effective for the amination of challenging aryl bromides.[12]

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[8]

-

Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base and to ensure good solubility of the reactants.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Protocol: Synthesis of 3-Amino-5-(methylsulfonyl)benzoic Acids

-

Reaction Setup:

-

In an oven-dried Schlenk tube, combine 3-Bromo-5-(methylsulfonyl)benzoic Acid (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., RuPhos, 2-4 mol%).

-

Add the base (e.g., NaOtBu, 1.5-2.0 equiv.).

-

Seal the tube, and evacuate and backfill with an inert gas three times.

-

-

Solvent and Reagent Addition:

-

Add anhydrous, degassed solvent (e.g., toluene) via syringe.

-

Add the amine (1.1-1.5 equiv.).

-

Stir the mixture at room temperature for a few minutes.

-

-

Reaction and Monitoring:

-

Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at 90-110 °C.

-

Monitor the reaction's progress by TLC or LC-MS (typically 6-24 hours).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Acidify the mixture to a pH of 2-3 with 1 M aqueous HCl.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-5-(methylsulfonyl)benzoic acid.

-

Data Summary: Buchwald-Hartwig Amination

| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 18 | 80-90 |

| 2 | Morpholine | Pd(OAc)₂ / BrettPhos | LHMDS | Dioxane | 90 | 24 | 75-85 |

| 3 | Benzylamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 12 | 70-80 |

| 4 | n-Butylamine | Pd(OAc)₂ / RuPhos | NaOtBu | Dioxane | 100 | 20 | 78-88 |

Note: Yields are typical and may vary depending on the specific amine and reaction conditions.

Part 3: Synthesis of Sulfonated Quinazolinones

The 3-amino-5-(methylsulfonyl)benzoic acid derivatives synthesized in Part 2 are valuable intermediates for the construction of various nitrogen-containing heterocycles. One prominent class is the quinazolinones, which are prevalent in many biologically active compounds.[13][14][15][16][17][18][19][20][21][22] A common method for their synthesis involves the condensation of an anthranilic acid derivative with a suitable one-carbon source, such as an orthoester or formamide.[21][22]

Causality Behind Experimental Choices:

-

Reagents: Triethyl orthoformate serves as both a reactant and a dehydrating agent, providing the additional carbon atom required for the quinazolinone ring and driving the cyclization by removing water. Acetic acid is often used as a catalyst and solvent to facilitate the condensation and cyclization steps.

-

Reaction Conditions: Heating the reaction mixture promotes the necessary condensation and cyclization reactions, which are often reversible and require energy input to proceed to completion.

Experimental Workflow: Quinazolinone Synthesis

Sources

- 1. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uwindsor.ca [uwindsor.ca]

- 13. elar.urfu.ru [elar.urfu.ru]